N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a propanamide backbone, which is further substituted with a 4-ethylphenyl group and a 5-phenylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 5-phenylfuran-2-yl intermediate: This can be achieved through the cyclization of a suitable precursor, such as 2-phenyl-3-butyn-2-ol, under acidic conditions.
Coupling with 4-ethylphenylamine: The intermediate is then reacted with 4-ethylphenylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide
- N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-ethylphenyl)-3-(5-phenylthiophene-2-yl)propanamide
Uniqueness
N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 4-ethylphenyl and 5-phenylfuran groups allows for unique interactions and reactivity patterns compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-2-16-8-10-18(11-9-16)22-21(23)15-13-19-12-14-20(24-19)17-6-4-3-5-7-17/h3-12,14H,2,13,15H2,1H3,(H,22,23) |
InChI Key |
QQDTUORGQPNBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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